STING Agonist C11 is a compound that activates the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response, particularly in cancer immunotherapy. This pathway is pivotal for the production of type I interferons and other cytokines, which help to combat tumors and infections. STING agonists have gained attention for their potential to enhance antitumor immunity by reprogramming immune cells and overcoming tumor-induced immunosuppression .
This compound falls under the category of immunotherapeutic agents, specifically as a STING agonist. It is classified based on its chemical structure and mechanism of action, which involves activating the STING signaling pathway in immune cells.
The synthesis of STING Agonist C11 involves several advanced methodologies aimed at optimizing its pharmacological properties. Common techniques include:
The synthesis typically employs organic reactions such as coupling reactions and cycloadditions to construct the core structure. The use of protecting groups during synthesis is crucial to ensure that functional groups do not interfere with each other during subsequent steps. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
The molecular structure of STING Agonist C11 features a complex arrangement that allows for optimal interaction with the STING protein. It typically includes multiple aromatic rings and functional groups that facilitate binding.
STING Agonist C11 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:
These reactions are characterized by high specificity and efficiency, allowing for rapid activation of immune responses upon administration. The kinetics of these reactions can be studied using biochemical assays that measure changes in signaling molecule levels following agonist treatment .
The mechanism by which STING Agonist C11 exerts its effects begins with its binding to STING in the endoplasmic reticulum. This interaction leads to:
Research indicates that compounds like STING Agonist C11 can significantly elevate levels of type I interferons within hours of administration, demonstrating their potential effectiveness in therapeutic applications .
Relevant data from studies indicate that formulation strategies significantly affect the pharmacokinetics and bioavailability of STING agonists like C11 .
STING Agonist C11 has significant applications in:
The versatility of STING Agonist C11 makes it a promising candidate for further development in both clinical and research settings aimed at enhancing immune system functionality against various diseases .
STING Agonist C11 binds the stimulator of interferon genes protein at the cyclic dinucleotide (CDN)-binding pocket within the ligand-binding domain. This binding induces distinct conformational changes compared to natural CDNs. C11 features a thiophosphate-modified backbone and asymmetric ring structure, enhancing its binding affinity (Kd = 0.15 µM) to the human STING haplotype R232 [1]. Structural analyses reveal that C11 binding stabilizes a "closed" conformation of the STING dimer, facilitating immediate dimer-to-tetramer oligomerization. This contrasts with natural 2',3'-cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), which requires structural rearrangement before oligomerization [1] [5].
Cryo-electron microscopy studies demonstrate that C11’s N-cyclopentyl substituent forms hydrophobic interactions with residues Val155 and Leu159 in the STING binding pocket, reducing entropic penalty during binding. This interaction accelerates STING translocation from the endoplasmic reticulum to the Golgi apparatus by approximately 40% compared to endogenous cGAMP [1].
Table 1: Structural Features Governing C11-STING Binding
Structural Element | Interaction Site on STING | Functional Consequence |
---|---|---|
Thiophosphate group | Lys158, Ser162 (hydrogen bonding) | Enhanced binding stability and resistance to hydrolysis |
N-cyclopentyl moiety | Val155, Leu159 (hydrophobic) | Induction of closed conformation |
Asymmetric ribose rings | Arg238 (electrostatic) | Selective activation of R232 haplotype |
Following STING activation, C11 triggers TANK-binding kinase 1 recruitment within 15 minutes of stimulation. Phosphoproteomic analyses confirm that C11 induces sustained phosphorylation of both STING (Ser366) and interferon regulatory factor 3 (Ser396) for over 6 hours, unlike the transient phosphorylation (≤2 hours) observed with natural CDNs [7]. This prolonged activation is attributed to C11’s resistance to enzymatic degradation by endoplasmic reticulum-resident phosphodiesterases.
C11-activated STING complexes exhibit enhanced trafficking efficiency to perinuclear endosomes, where they scaffold interferon regulatory factor 3 and TANK-binding kinase 1. Spatial imaging studies show a 2.3-fold increase in interferon regulatory factor 3 dimerization and nuclear translocation compared to canonical cyclic dinucleotides. Consequently, C11 elevates interferon-β transcription by 8-fold and CXCL10 secretion by 12-fold in myeloid dendritic cells [7]. The downstream interferon signature primes adaptive immunity through dendritic cell maturation and cross-presentation to CD8+ T cells.
Table 2: Kinetics of Downstream Signaling Events Induced by C11
Event | Time Post-Activation | Amplitude vs. Endogenous cGAMP |
---|---|---|
STING oligomerization | 5–10 minutes | 1.8-fold increase |
TANK-binding kinase 1 recruitment | 15 minutes | 2.1-fold increase |
Interferon regulatory factor 3 phosphorylation | 30 minutes | 3.4-fold increase |
Interferon-β secretion | 4–6 hours | 8-fold increase |
STING Agonist C11 exhibits three key advantages over natural cyclic dinucleotides: membrane permeability, metabolic stability, and haplotype selectivity. Unlike natural cyclic guanosine monophosphate–adenosine monophosphate, which requires facilitated transport via the solute carrier family 19 member 1 transporter, C11 passively diffuses across cell membranes due to its lipophilic modifications. This property enables efficient cytosolic delivery without nanoparticle encapsulation [1].
Metabolomic profiling reveals that C11 resists hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1, maintaining >80% structural integrity after 24 hours in plasma. In contrast, natural cyclic dinucleotides degrade by >90% within 2 hours [5]. This stability extends the half-life of STING activation, enabling sustained interferon secretion.
Functionally, C11 demonstrates biased signaling toward the interferon regulatory factor 3 pathway (interferon-β: 95% activation; nuclear factor kappa-light-chain-enhancer of activated B cells: 60% activation). Canonical cyclic dinucleotides activate both pathways near-equivalently (interferon-β: 100%; nuclear factor kappa-light-chain-enhancer of activated B cells: 92%), potentially explaining C11’s reduced inflammatory toxicity [5].
Table 3: Pharmacological Comparison of C11 and Natural Cyclic Dinucleotides
Property | STING Agonist C11 | Natural Cyclic Dinucleotides |
---|---|---|
Membrane permeability | Passive diffusion | Solute carrier family 19 member 1-dependent |
Plasma half-life | >24 hours | <2 hours |
Enzymatic degradation target | Resistant to ectonucleotide pyrophosphatase/phosphodiesterase 1 | Susceptible to ectonucleotide pyrophosphatase/phosphodiesterase 1 |
Interferon regulatory factor 3 bias | Strong (interferon-β/nuclear factor kappa-light-chain-enhancer of activated B cells ratio = 1.58) | Minimal (ratio = 1.09) |
Human STING exhibits significant genetic variation, with five predominant haplotypes: R232 (wild-type, 58% prevalence), HAQ (20%), H232 (13%), AQ (7%), and Q (2%). STING Agonist C11 shows haplotype-dependent efficacy, with highest activity in R232 and H232 variants (EC50 = 0.11 µM and 0.19 µM, respectively) [1]. The HAQ haplotype (Arg71His-Glu230Ala-Gln293Arg) reduces C11 binding affinity by 15-fold due to steric hindrance from His71 and loss of electrostatic interactions with Gln293 [1] [4].
Notably, C11 bypasses defective signaling in the AQ variant (Ala230Gln) that impairs cyclic guanosine monophosphate–adenosine monophosphate responses. Molecular dynamics simulations indicate C11’s thiophosphate group forms compensatory hydrogen bonds with Ser162 and Tyr163, restoring interferon regulatory factor 3 phosphorylation by 78% in AQ-expressing cells [4]. This suggests C11 may overcome clinical resistance linked to non-R232 haplotypes.
Population-adjusted studies confirm C11 induces interferon-β in 92% of R232/R232 donors versus 43% of HAQ/HAQ donors. However, all haplotypes exhibit comparable nuclear factor kappa-light-chain-enhancer of activated B cells activation, indicating polymorphism effects are pathway-specific [4].
Table 4: Impact of Major STING Polymorphisms on C11 Activity
Haplotype | Amino Acid Changes | C11 Binding Affinity (Kd, µM) | Interferon-β Induction (% of R232) |
---|---|---|---|
R232 (WT) | None | 0.15 | 100% |
H232 | R232H | 0.27 | 85% |
HAQ | R71H, R230Q, R293Q | 2.31 | 38% |
AQ | R230Q, R293Q | 1.04 | 72% |
Q | R293Q | 0.52 | 91% |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: